molecular formula C7H14O4S B13136790 3-(tert-Butylsulfonyl)propanoicacid

3-(tert-Butylsulfonyl)propanoicacid

Cat. No.: B13136790
M. Wt: 194.25 g/mol
InChI Key: DOGKLWFKONCMHG-UHFFFAOYSA-N
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Description

3-(tert-Butylsulfonyl)propanoic acid: is an organic compound with the molecular formula C7H14O2S. It is characterized by the presence of a tert-butylsulfonyl group attached to a propanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butylsulfonyl)propanoic acid typically involves the sulfonylation of a propanoic acid derivative. One common method is the reaction of tert-butylsulfonyl chloride with a propanoic acid derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.

Industrial Production Methods: In an industrial setting, the production of 3-(tert-Butylsulfonyl)propanoic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-(tert-Butylsulfonyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

Chemistry: In chemistry, 3-(tert-Butylsulfonyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology and Medicine: In biological and medical research, this compound can be used to study the effects of sulfonyl groups on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and biologically active molecules.

Industry: Industrially, 3-(tert-Butylsulfonyl)propanoic acid is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 3-(tert-Butylsulfonyl)propanoic acid involves its interaction with molecular targets through its sulfonyl and carboxyl groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. The specific pathways and targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.

Comparison with Similar Compounds

  • 3-(tert-Butylsulfanyl)propanoic acid
  • 2-(tert-Butylsulfanyl)phenylacetic acid
  • 3-Octylsulfanyl-propionic acid

Comparison: Compared to similar compounds, 3-(tert-Butylsulfonyl)propanoic acid is unique due to the presence of the sulfonyl group, which imparts different reactivity and stability characteristics. For instance, the sulfonyl group is more electron-withdrawing compared to the sulfanyl group, affecting the compound’s reactivity in various chemical reactions.

Properties

Molecular Formula

C7H14O4S

Molecular Weight

194.25 g/mol

IUPAC Name

3-tert-butylsulfonylpropanoic acid

InChI

InChI=1S/C7H14O4S/c1-7(2,3)12(10,11)5-4-6(8)9/h4-5H2,1-3H3,(H,8,9)

InChI Key

DOGKLWFKONCMHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)(=O)CCC(=O)O

Origin of Product

United States

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